![molecular formula C13H13ClN2O B1481078 4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine CAS No. 2098123-26-1](/img/structure/B1481078.png)
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine
Overview
Description
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine (4C6M2MP) is a pyrimidine derivative that has been used in various scientific research applications. It is a member of the pyrimidine family, which is a class of heterocyclic compounds that contain a six-membered ring with two nitrogen atoms. 4C6M2MP has a variety of properties that make it an attractive option for research applications, including its solubility in organic solvents, low toxicity, and high stability.
Scientific Research Applications
Synthesis and Process Research
Pyrimidine derivatives are key intermediates in the synthesis of anticancer drugs, such as dasatinib. The synthesis involves a series of reactions including cyclization and chlorination, highlighting the compound's role in the development of pharmaceutical agents (Guo Lei-ming, 2012).
Structural Analysis
The crystal structure analysis of pyrimidine derivatives provides insights into their molecular configurations, which is crucial for understanding their chemical behavior and potential applications in drug design (Guo et al., 2007).
Supramolecular Chemistry
Pyrimidine derivatives form cocrystals with other compounds, indicating their utility in creating new materials with potential applications in pharmaceuticals. These cocrystals exhibit specific hydrogen-bonded motifs that contribute to their stability and functionality (N. C. Khalib et al., 2015).
Antiviral Research
Pyrimidine derivatives exhibit antiviral activity, demonstrating their potential in the development of antiviral medications. Their synthesis and biological activity assessment highlight the importance of structural modifications to enhance their efficacy against specific viruses (D. Hocková et al., 2003).
Antimicrobial Activity
The antibacterial and antifungal properties of pyrimidine derivatives are significant for developing new antimicrobial agents. Their effectiveness against a range of pathogens underscores their potential in addressing antibiotic resistance challenges (W. Al-Masoudi et al., 2015).
properties
IUPAC Name |
4-chloro-6-[(2-methoxyphenyl)methyl]-2-methylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O/c1-9-15-11(8-13(14)16-9)7-10-5-3-4-6-12(10)17-2/h3-6,8H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZTMIUFWPNTLRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-(2-methoxybenzyl)-2-methylpyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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